An In-depth Technical Guide to 2-Chloro-4-nitrobenzotrifluoride (CAS: 151504-80-2)
An In-depth Technical Guide to 2-Chloro-4-nitrobenzotrifluoride (CAS: 151504-80-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitrobenzotrifluoride is a halogenated nitroaromatic compound with the CAS number 151504-80-2. Its chemical structure, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on the benzene ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications, particularly in the context of drug discovery and development. The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. One supplier has categorized it under "Protein Degrader Building Blocks," suggesting its potential utility in the development of targeted protein degradation technologies.[1]
Physicochemical Properties
2-Chloro-4-nitrobenzotrifluoride is typically a colorless to pale yellow liquid at room temperature.[2][3] It is characterized by its insolubility in water. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃NO₂ | [1][3] |
| Molecular Weight | 225.55 g/mol | [3] |
| Boiling Point | 247.4 ± 40.0 °C (Predicted) | [2] |
| Density | 1.511 g/mL | [2][3] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Solubility | Insoluble in water | [4][5] |
| Storage | Sealed in dry, Room Temperature | [2][3] |
Synthesis
Experimental Protocol: General Nitration of a Chlorobenzotrifluoride Derivative
This protocol is a generalized procedure based on the nitration of similar compounds and should be optimized for the specific synthesis of 2-Chloro-4-nitrobenzotrifluoride.
Materials:
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2-Chlorobenzotrifluoride
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (65-70%)
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Ice
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Water
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Dichloromethane (or other suitable organic solvent)
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Sodium Bicarbonate solution (saturated)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
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Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
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Slowly add the stoichiometric equivalent of concentrated nitric acid to the sulfuric acid via the dropping funnel while maintaining the temperature below 10 °C.
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Nitration Reaction: Once the nitrating mixture is prepared and cooled, slowly add 2-chlorobenzotrifluoride dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C.
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After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.
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Extract the product with a suitable organic solvent such as dichloromethane.
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Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any residual acid.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-Chloro-4-nitrobenzotrifluoride.
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Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield the final product of high purity.
Caption: General Synthesis Workflow.
Spectroscopic Data
Detailed experimental spectroscopic data for 2-Chloro-4-nitrobenzotrifluoride is not widely published. However, based on its structure, the following spectral characteristics can be anticipated.
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The three protons on the benzene ring will exhibit splitting patterns (doublets, and a doublet of doublets) due to coupling with each other. The exact chemical shifts will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups and the electron-donating/withdrawing nature of the chlorine atom.
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the substituents, with carbons attached to electron-withdrawing groups appearing at a lower field.
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IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C-Cl, C-F, and NO₂ functional groups. The nitro group typically exhibits strong asymmetric and symmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1350-1100 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (225.55 g/mol ). The isotopic pattern of the molecular ion and any chlorine-containing fragments will show a characteristic M/M+2 ratio of approximately 3:1, which is indicative of the presence of one chlorine atom. Common fragmentation patterns may include the loss of NO₂, Cl, and CF₃ groups.
Potential Applications in Drug Discovery and Development
While specific biological activity data for 2-Chloro-4-nitrobenzotrifluoride is limited in the public domain, its structural motifs are present in various biologically active molecules. Its classification as a "Protein Degrader Building Block" by a chemical supplier suggests its potential use in the synthesis of proteolysis-targeting chimeras (PROTACs) or other molecules designed to induce the degradation of specific proteins.
The presence of the trifluoromethyl group is a common feature in many modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability. The nitroaromatic moiety can serve as a precursor for an amino group, which is a common functional group in drug molecules and can be further functionalized. The chlorine atom provides an additional site for chemical modification, allowing for the synthesis of a diverse library of derivatives for biological screening.
Given its potential as a synthetic intermediate, 2-Chloro-4-nitrobenzotrifluoride could be a valuable starting material for the development of novel therapeutics in areas such as oncology, infectious diseases, and inflammation, where targeted protein degradation is an emerging and promising strategy.
Caption: Potential Drug Discovery Workflow.
Safety and Handling
2-Chloro-4-nitrobenzotrifluoride is considered to be an irritant.[3] As with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloro-4-nitrobenzotrifluoride is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for applications in the pharmaceutical and agrochemical industries. Its unique combination of functional groups provides multiple avenues for chemical modification, making it an attractive starting material for the generation of diverse chemical libraries for biological screening. While detailed biological data for this specific compound is currently sparse, its structural features and classification as a building block for protein degraders suggest that it warrants further investigation by researchers in drug discovery and development. The synthetic and analytical information provided in this guide serves as a foundation for future studies aimed at exploring the full potential of this versatile compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-CHLORO-4-NITROBENZOTRIFLUORIDE CAS#: 151504-80-2 [m.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
